molecular formula C6H13NO4 B14246958 Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- CAS No. 518038-28-3

Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)-

Cat. No.: B14246958
CAS No.: 518038-28-3
M. Wt: 163.17 g/mol
InChI Key: WUOPUSBGTJGRPA-RXMQYKEDSA-N
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Description

Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- is an organic compound with the molecular formula C6H13NO4. This compound is characterized by the presence of a nitro group, two methoxy groups, and a methyl group attached to a propane backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (2R) designation indicates the specific configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- typically involves the nitration of a suitable precursor. One common method is the nitration of 1,1-dimethoxy-2-methylpropane using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety. The use of advanced catalytic systems can also enhance the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 1,1-dimethoxy-2-methyl-3-amino-propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.

Scientific Research Applications

Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The (2R) configuration plays a crucial role in determining the compound’s stereospecific interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Propane, 1,1-dimethoxy-2-methyl-: Lacks the nitro group, resulting in different chemical properties and reactivity.

    Propane, 1,2-dimethoxy-: Has methoxy groups at different positions, leading to variations in its chemical behavior.

    Propane, 1,1-dimethoxy-2-methyl-3-amino-:

Uniqueness

Propane, 1,1-dimethoxy-2-methyl-3-nitro-, (2R)- is unique due to the presence of the nitro group and its specific (2R) configuration

Properties

CAS No.

518038-28-3

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R)-1,1-dimethoxy-2-methyl-3-nitropropane

InChI

InChI=1S/C6H13NO4/c1-5(4-7(8)9)6(10-2)11-3/h5-6H,4H2,1-3H3/t5-/m1/s1

InChI Key

WUOPUSBGTJGRPA-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C[N+](=O)[O-])C(OC)OC

Canonical SMILES

CC(C[N+](=O)[O-])C(OC)OC

Origin of Product

United States

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